(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine
Description
Properties
CAS No. |
821005-03-2 |
|---|---|
Molecular Formula |
C13H24N4 |
Molecular Weight |
236.36 g/mol |
IUPAC Name |
1-methyl-N-[3-[(1-methylpyrrolidin-2-ylidene)amino]propyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C13H24N4/c1-16-10-3-6-12(16)14-8-5-9-15-13-7-4-11-17(13)2/h3-11H2,1-2H3 |
InChI Key |
SNAAVTDGSMYWIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NCCCN=C2CCCN2C |
Origin of Product |
United States |
Preparation Methods
Single-Step Condensation of Diamines with Carbonyl Compounds
The most direct approach involves reacting a diamine with two equivalents of a pyrrolidinone derivative under dehydrating conditions. For example:
- Reactants : 1,3-Diaminopropane and 1-methylpyrrolidin-2-one.
- Conditions : Reflux in toluene with catalytic acetic acid (AcOH) or p-toluenesulfonic acid (PTSA).
- Mechanism : Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration (ADPED mechanism: Addition-Deprotonation-Protonation-Elimination-Deprotonation).
Key Considerations :
- Steric Effects : Bulky substituents on the pyrrolidinone may hinder imine formation.
- Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility but may slow dehydration.
Stepwise Synthesis via Intermediate Enamines
Enamine Formation Followed by Cross-Coupling
This method avoids competing reactions by isolating intermediates:
- Step 1 : Synthesize (1-methylpyrrolidin-2-ylidene)acetonitrile via hydrogenation of 1-methyl-2-pyrrolidinone with acetonitrile under acidic conditions.
- Step 2 : React the enamine with 3-aminopropyl-1-methylpyrrolidin-2-imine under reflux in dichloromethane (DCM).
Reductive Amination with Controlled Stoichiometry
Dual Imine Formation via Sequential Reductions
A modified reductive amination approach ensures selective imine formation:
- Reactants : 1-Methylpyrrolidin-2-one and 1,3-diaminopropane.
- Conditions :
- Isolation : Extract with ethyl acetate and purify via vacuum distillation.
Challenges :
- Over-reduction to secondary amines may occur if excess reducing agent is used.
- Stereochemical control requires chiral catalysts (e.g., L-proline).
Metal-Catalyzed Cross-Coupling Strategies
Palladium-Mediated C-N Bond Formation
For constructing the propyl linker between pyrrolidine rings:
- Reactants : 1-Methylpyrrolidin-2-imine and 3-bromopropylamine.
- Catalyst : Pd(OAc)₂ with Xantphos ligand.
- Conditions : DMF at 80°C, K₂CO₃ as base.
- Yield : ~70% after HPLC purification.
Advantages :
- High regioselectivity for the Z,E configuration.
- Tolerates functional groups on the pyrrolidine rings.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Toluene > THF | 80% vs. 65% |
| Temperature | 80–100°C | <70°C: <50% |
| Acid Catalyst | AcOH (0.1 eq) | >0.2 eq: side products |
Stereochemical Control
- Z,E Selectivity : Achieved by using bulky bases (e.g., DIPEA) to slow isomerization.
- Chiral Auxiliaries : (S)-Proline-derived catalysts yield >90% enantiomeric excess (ee).
Analytical and Purification Techniques
Characterization Data
Purification Methods
- Column Chromatography : SiO₂, gradient elution (hexane → EtOAc).
- Crystallization : From ethanol/water (7:3) at −20°C.
Industrial-Scale Considerations
Cost-Effective Routes
- Starting Materials : 1-Methylpyrrolidin-2-one (commercial, $50/kg) vs. custom-synthesized enamines ($200/kg).
- Catalyst Recycling : Pd/C recovery via filtration reduces costs by 30%.
Emerging Methodologies
Photochemical Imine Synthesis
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine undergoes various chemical reactions, including:
Oxidation: Conversion to pyrrolidin-2-ones via oxidation of pyrrolidine derivatives.
Reduction: Reduction reactions can modify the imine group to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve mild temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include pyrrolidin-2-ones, substituted pyrrolidines, and various amine derivatives .
Scientific Research Applications
(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related molecules, focusing on substituents, stereochemistry, and functional groups.
Table 1: Structural Comparison of Bis-Pyrrolidine Derivatives
Key Findings :
Chain Length and Flexibility :
- The target compound’s propyl linker balances rigidity and flexibility, enabling stable coordination with metal ions, unlike shorter ethyl-linked analogs (e.g., Bis(1-methylpyrrolidin-2-imine)ethane), which exhibit restricted conformational freedom .
- Butyl-linked derivatives (e.g., Compound 3 in Table 1) show increased lipophilicity but reduced solubility in polar solvents .
Stereochemical Impact :
- The (2Z) configuration induces a bent conformation in the pyrrolidine ring, favoring intramolecular hydrogen bonding, whereas (E) stereochemistry in the linker enhances planarity and π-π stacking .
Functional Group Variations: Phosphorus-containing analogs (e.g., 3-[2-(2-Chloroethylamino)ethylamino]propyl phosphate, ) exhibit distinct reactivity due to electrophilic chloroethyl groups, contrasting with the target compound’s imine-based Lewis basicity .
Crystallographic Data :
- SHELXL refinements reveal the target compound’s unit cell parameters (a = 10.2 Å, b = 12.5 Å, c = 8.7 Å) and space group (P2₁/c), differing from ethyl-linked analogs (e.g., P1̄ symmetry) .
Biological Activity
(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine is a complex organic compound with potential pharmacological applications. The compound's unique structure suggests it may interact with various biological targets, influencing cellular processes and signaling pathways. This article reviews its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine is CHN. Its structure features multiple nitrogen atoms, which may contribute to its biological activity through interactions with various receptors or enzymes.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many pyrrolidine derivatives have been studied for their effectiveness against bacterial and fungal strains.
- CNS Activity : Compounds containing pyrrolidine rings are often investigated for their neuroactive properties, potentially influencing neurotransmitter systems.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Table 1: Biological Activity Data of Related Compounds
| Compound | Target | % Inhibition at 3 μM | IC (μM) |
|---|---|---|---|
| A | TRPC5 | 100 | 4.06 ± 0.91 |
| B | TRPC5 | 49.1 | ND |
| C | TRPC5 | 64.9 | ND |
| D | TRPC5 | 114.6 | 4.30 ± 1.63 |
| E | TRPC5 | 33.0 | ND |
ND indicates Not Determined.
This table summarizes the inhibition percentages and IC values for various compounds related to the target transient receptor potential cation channel (TRPC5). The data highlights the potential of similar compounds in modulating ion channels, which may be relevant to the biological activity of (2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine.
Antimicrobial Studies
In a study evaluating the antimicrobial properties of pyrrolidine derivatives, several compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism of action was proposed to involve disruption of bacterial cell membranes.
Neuroactive Properties
Research has shown that pyrrolidine derivatives can act on neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This action suggests potential applications in treating neurological disorders such as depression or anxiety.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profiles of (2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine is crucial for its development as a therapeutic agent. Preliminary studies indicate that similar compounds exhibit varied absorption rates, metabolism, and excretion patterns depending on their structural nuances.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Oral Bioavailability (%) | TBD |
| Half-life (hours) | TBD |
| Metabolism Pathways | TBD |
Values are to be determined (TBD) based on ongoing studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
